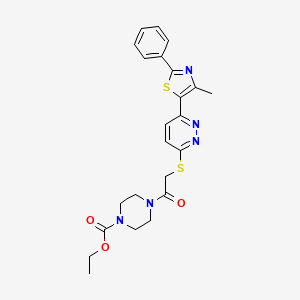

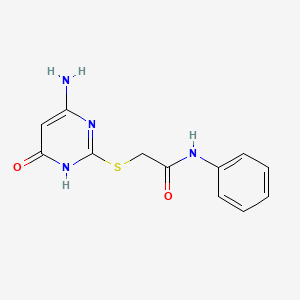

2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-phenylacetamide” is a chemical compound that has been studied for its potential anticonvulsant activity . It is a derivative of 6-amino-4-hydroxy-2-thiopyrimidine .

Synthesis Analysis

The synthesis of this compound involves the reaction between thiourea and ethyl cyanoacetate in a sodium ethoxide environment to obtain the starting 6-amino-2-thiopyrimidine. The targeted thioacetamide derivatives were synthesized by alkylation of 6-amino-2-thiopyrimidine with the corresponding 2-chloroacetamides in DMFA environment in potassium carbonate presence .Molecular Structure Analysis

The linear formula of the compound is C6 H7 N3 O3 S . The InChI code is 1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction between thiourea and ethyl cyanoacetate to form 6-amino-2-thiopyrimidine, followed by alkylation with 2-chloroacetamides .Physical and Chemical Properties Analysis

The compound has a molecular weight of 201.21 . It is a solid at room temperature .Applications De Recherche Scientifique

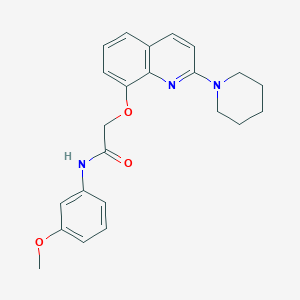

Antagonists of Muscarinic (M3) Receptors

A study by Broadley et al. (2011) discusses the synthesis of α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, including N-{1-[(Phenyl)methyl]piperidin-4-yl}-2-{2-[(2,6-dimethoxyphenoxy)-methyl]phenyl}-2-hydroxypropanamide and N-(1-[{6-amino-4-[(1-propylpiperidin-4-yl)methyl]pyridin-2-yl}methyl]piperidin-4-yl)-2-cyclopentyl-2-hydroxy-2-phenylacetamide. These compounds have potential as antagonists of the M3 muscarinic receptor, which is significant in the treatment of conditions like irritable bowel syndrome and urinary tract disorders. The study identified these compounds for their micromolar potency, suggesting further investigation for clinical applications (Broadley et al., 2011).

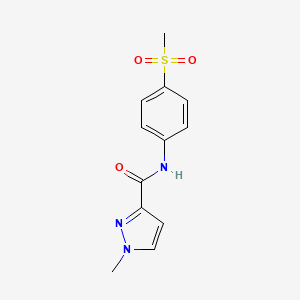

Histamine H4 Receptor Ligands

Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). One of their compounds, 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile, exhibited significant potency in vitro and was active as an anti-inflammatory agent in an animal model, demonstrating potential for H4R antagonists in treating pain and inflammation. This research highlights the importance of the 2-aminopyrimidine structure in developing therapeutic agents (Altenbach et al., 2008).

Antimicrobial Activity

Gupta et al. (2014) researched the synthesis of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines using green chemical techniques. These compounds were tested for their antimicrobial activity against various pathogenic bacteria and fungi, with most showing mild to moderate activity. This study suggests potential for these compounds in developing new antimicrobial agents (Gupta et al., 2014).

Antiviral Activity

A study by Holý et al. (2002) focused on 6-hydroxypyrimidines substituted with various groups, leading to the synthesis of compounds that inhibited the replication of herpes and retroviruses, including HIV. This research underscores the potential of 2-aminopyrimidine derivatives in antiviral therapies, particularly against viruses like HIV (Holý et al., 2002).

Anticancer Activity

Elsayed et al. (2012) synthesized new complexes of 6-amino-4-hydroxy-2-thiopyrimidine and tested them against human breast cancer cell lines. One complex, [Ag(ahtp)(PPh3)(H2O)], exhibited high efficacy, indicating the potential of these compounds in cancer treatment. This study demonstrates the role of 2-aminopyrimidine derivatives in developing novel anticancer agents (Elsayed et al., 2012).

Mécanisme D'action

The compound has shown its ability to prevent lethality, reduce the number and severity of seizures, as well as to increase latency period . The molecular docking study has shown the affinity of the lead compound to GABA A, GABA AT, Carbonic Anhydrase II, and NMDA receptors, suggesting a possible mechanism for anticonvulsant action .

Propriétés

IUPAC Name |

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c13-9-6-10(17)16-12(15-9)19-7-11(18)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,18)(H3,13,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCVLUFUJKHDBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2660055.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2660059.png)

![2-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2660061.png)

![2-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2660069.png)

![3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B2660071.png)

![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)